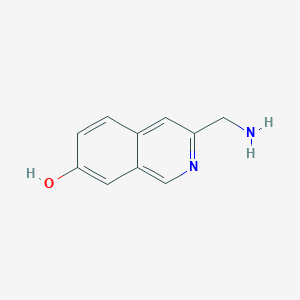![molecular formula C22H25NO B13033149 trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a propoxy group attached to a cyclohexyl ring, which is further connected to a biphenyl structure with a carbonitrile group. The unique structural features of this compound make it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl cyclohexanecarboxylic acid, which undergoes reduction to form 4-chlorophenyl cyclohexanemethanol. This intermediate is then reacted with 4-alkyl benzene boric acid under palladium catalysis to yield 4-alkyl biphenyl cyclohexane methanol. Subsequent oxidation using sodium hypochlorite and 2,2,6,6-tetramethyl piperidine nitrogen oxide produces alkyl biphenyl cyclohexane formaldehyde. Finally, the formaldehyde derivative reacts with Wittig reagent in tetrahydrofuran solution to form the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective and readily available raw materials, short reaction steps, and high-yield conditions. The route is designed to be environmentally friendly and suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl piperidine nitrogen oxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Halogenated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure allows for the development of materials with specific optical and electronic properties .
Biology and Medicine: In biological research, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is studied for its potential pharmacological activities. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
- trans-4-ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl
- trans-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl
Comparison: Compared to similar compounds, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group and the carbonitrile functionality. These structural features enhance its reactivity and stability, making it more suitable for specific applications in material science and pharmacology .
Eigenschaften
Molekularformel |
C22H25NO |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[4-(4-propoxycyclohexyl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H25NO/c1-2-15-24-22-13-11-21(12-14-22)20-9-7-19(8-10-20)18-5-3-17(16-23)4-6-18/h3-10,21-22H,2,11-15H2,1H3 |
InChI-Schlüssel |
IPMQOIDUAIALFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
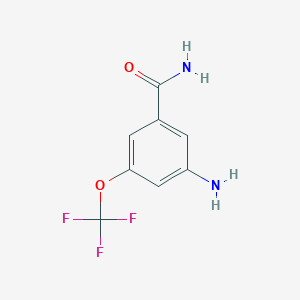
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

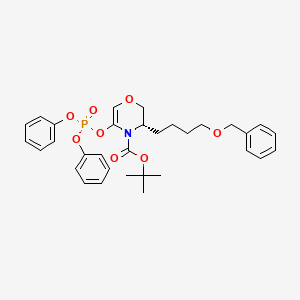
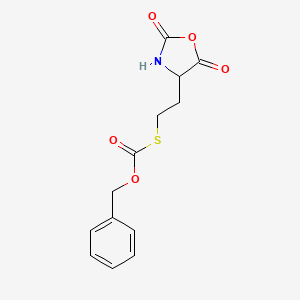
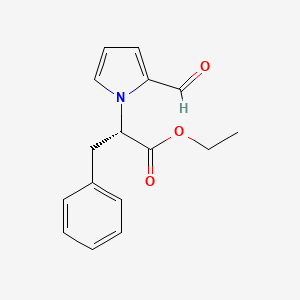
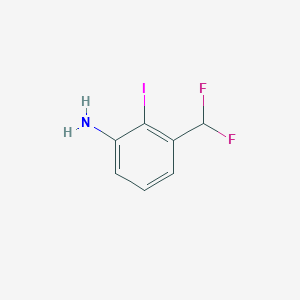
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
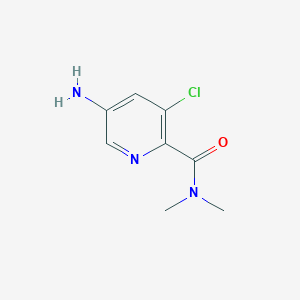
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
